molecular formula C16H24N2O4S B5967147 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine

2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine

Cat. No. B5967147
M. Wt: 340.4 g/mol
InChI Key: QUDMYRDYILDKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine, also known as MPZM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a morpholine-based sulfonamide that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine is not fully understood. However, it has been proposed that 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine inhibits CA IX by binding to its active site and blocking its enzymatic activity. This leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by decreasing the pH of the tumor microenvironment. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has also been shown to exhibit anticonvulsant activity by modulating the activity of GABA receptors. In addition, 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has several advantages for lab experiments. It is a potent inhibitor of CA IX and exhibits anticonvulsant and anti-inflammatory activity. It is also relatively easy to synthesize and purify. However, one limitation of 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine is that its mechanism of action is not fully understood. In addition, more studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the research on 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine. One potential direction is to study its potential as a cancer therapy. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has shown promising results in inhibiting the growth of cancer cells, and more studies are needed to determine its efficacy in vivo. Another potential direction is to study its potential as an anticonvulsant. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has shown promising results in modulating the activity of GABA receptors, and more studies are needed to determine its efficacy in animal models. Finally, more studies are needed to determine the toxicity and potential side effects of 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine, as well as its potential for drug development.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine involves the reaction of 4-methoxybenzylamine with 4-(chlorosulfonyl)morpholine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to obtain 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine. The purity and yield of the final product can be improved by using different solvents and purification techniques.

Scientific Research Applications

2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has been extensively used in scientific research due to its unique properties. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. This makes 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine a potential candidate for cancer therapy. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has also been shown to exhibit anticonvulsant activity and has been studied as a potential treatment for epilepsy.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4-pyrrolidin-1-ylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-21-15-6-4-14(5-7-15)12-16-13-18(10-11-22-16)23(19,20)17-8-2-3-9-17/h4-7,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDMYRDYILDKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CN(CCO2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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